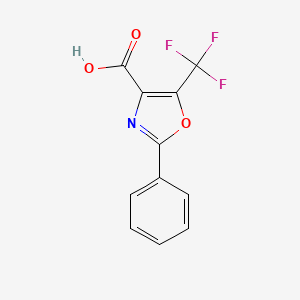

2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)8-7(10(16)17)15-9(18-8)6-4-2-1-3-5-6/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCFLCQAJFEELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380076 | |

| Record name | 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236736-23-5 | |

| Record name | 2-Phenyl-5-trifluoromethyloxazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=236736-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenyl-5-(trifluoromethyl)-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid

This technical guide provides a comprehensive overview of the structure, properties, and potential biological significance of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a central oxazole ring substituted with a phenyl group at the 2-position, a trifluoromethyl group at the 5-position, and a carboxylic acid group at the 4-position.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-Phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid |

| CAS Number | 236736-23-5[1][2][3][4][5] |

| Molecular Formula | C11H6F3NO3[1][4][5] |

| Molecular Weight | 257.17 g/mol [1][4] |

| SMILES | O=C(O)c1c(nc(o1)c2ccccc2)C(F)(F)F |

| InChI | InChI=1S/C11H6F3NO3/c12-11(13,14)8-7(10(16)17)15-9(18-8)6-4-2-1-3-5-6/h1-5H,(H,16,17)[6] |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the compound is presented below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 170-172 °C | [1][7] |

| Boiling Point (Predicted) | 381.3 ± 52.0 °C | [7] |

| Density (Predicted) | 1.454 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 2.38 ± 0.36 | [7] |

| XlogP (Predicted) | 2.8 | [6] |

Spectroscopic Data (Predicted)

While experimental spectra are not widely available in the literature, the following tables provide predicted spectroscopic characteristics based on the compound's structure. These serve as a reference for analytical identification.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10-12 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.1-8.3 | Multiplet | 2H | Aromatic Protons (ortho-protons of phenyl ring) |

| ~7.4-7.6 | Multiplet | 3H | Aromatic Protons (meta- and para-protons of phenyl ring) |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~165-170 | Carboxylic Acid Carbonyl (C=O) |

| ~160-165 | Oxazole Ring Carbon (C2) |

| ~145-150 | Oxazole Ring Carbon (C5) |

| ~130-135 | Aromatic Carbon (para-carbon of phenyl ring) |

| ~128-130 | Aromatic Carbons (ortho- and meta-carbons of phenyl ring) |

| ~125-130 | Aromatic Carbon (ipso-carbon of phenyl ring) |

| ~120-125 (quartet) | Trifluoromethyl Carbon (-CF₃) |

| ~115-120 | Oxazole Ring Carbon (C4) |

Table 5: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |

| 1700-1725 (strong) | C=O Stretch | Carboxylic Acid |

| 1600-1650 (medium) | C=N Stretch | Oxazole Ring |

| 1500-1600 (medium) | C=C Stretch | Aromatic Ring |

| 1100-1300 (strong) | C-F Stretch | Trifluoromethyl |

Table 6: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 258.03725 |

| [M+Na]⁺ | 280.01919 |

| [M-H]⁻ | 256.02269 |

Biological Activity and Signaling Pathway

Derivatives of this compound have been identified as potent inhibitors of Diacylglycerol Acyltransferase-1 (DGAT-1). DGAT-1 is a key enzyme in the synthesis of triglycerides. Inhibition of DGAT-1 is a therapeutic strategy for the treatment of obesity and type 2 diabetes.

DGAT-1 Signaling Pathway and Inhibition:

Caption: Inhibition of the DGAT-1 signaling pathway by a this compound derivative.

Experimental Protocols

Representative Synthesis of this compound

This protocol is adapted from general methods for the synthesis of substituted oxazoles.

Workflow for Synthesis:

Caption: A plausible workflow for the synthesis of the title compound.

Procedure:

-

Step 1: Synthesis of Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of ethyl 3,3,3-trifluoro-2-oxopropanoate and benzamide.

-

Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄), dropwise with cooling.

-

After the addition is complete, heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate.

-

-

Step 2: Hydrolysis to this compound.

-

Dissolve the crude ester from Step 1 in a mixture of ethanol and an aqueous solution of a base (e.g., 1M sodium hydroxide).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1M hydrochloric acid) until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

-

Step 3: Purification.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

-

DGAT-1 Inhibition Assay Protocol

This protocol describes a cell-free enzymatic assay to evaluate the inhibitory activity of the compound on DGAT-1.

Workflow for DGAT-1 Inhibition Assay:

Caption: Workflow for a cell-free DGAT-1 inhibition assay.

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the test compound, this compound, in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC₅₀ value.

-

Prepare a solution of dioleoyl glycerol in DMSO and dilute it with a Tris/MgCl₂ buffer.

-

Prepare a solution of palmitoleoyl Coenzyme A in an acetone/water solution.

-

Dilute human small intestinal microsomes (as the enzyme source) in a buffer containing bovine serum albumin (BSA).

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the dioleoyl glycerol and palmitoleoyl CoA solutions.

-

Add the desired concentration of the test compound or vehicle control.

-

Initiate the reaction by adding the diluted microsome solution.

-

Incubate the reaction mixture in a water bath at 37°C for a predetermined time (e.g., 60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an extraction solvent (e.g., isopropanol:dichloromethane with formic acid) containing an internal standard (e.g., glyceryl triolein).

-

Vortex the mixture to ensure thorough mixing and extraction of the lipids.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

-

Analysis:

-

Transfer the organic layer to a new tube and evaporate the solvent.

-

Reconstitute the lipid extract in a suitable solvent for analysis.

-

Quantify the amount of triglyceride formed using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Calculate the percentage of DGAT-1 inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocols are representative and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. rsc.org [rsc.org]

- 2. 236736-23-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. ES2178539A1 - Preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives, used as intermediates, by catalytic cyclization of N-benzoyl-aminoalkene compound - Google Patents [patents.google.com]

- 4. DE10010984A1 - Preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives, used as intermediates, by catalytic cyclization of N-benzoyl-aminoalkene compound - Google Patents [patents.google.com]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The information is compiled from various chemical data sources and is intended to support research and development activities.

Chemical Identity and Structure

This compound is a derivative of oxazole, a five-membered aromatic ring containing one nitrogen and one oxygen atom.[1] The structure is characterized by a phenyl group at the 2-position, a trifluoromethyl group at the 5-position, and a carboxylic acid group at the 4-position of the oxazole ring.

-

IUPAC Name: 2-Phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid[2]

-

Canonical SMILES: C1=CC=C(C=C1)C2=NC(=C(O2)C(F)(F)F)C(=O)O[7]

-

InChI Key: PYCFLCQAJFEELT-UHFFFAOYSA-N[7]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. The data includes both experimentally determined and predicted values from computational models.

| Property | Value | Source |

| Molecular Weight | 257.17 g/mol | [3][4][5][6] |

| Melting Point | 170-172 °C | [3][4][5] |

| Boiling Point (Predicted) | 381.3 ± 52.0 °C | [4] |

| Density (Predicted) | 1.454 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 2.38 ± 0.36 | [4] |

| XlogP (Predicted) | 2.8 | [7] |

| Purity | Typically ≥95% | [5][8] |

| Appearance | Solid | [9] |

Experimental Protocols for Characterization

While specific experimental protocols for determining the physicochemical properties of this compound are not detailed in publicly available literature, the characterization of novel oxazole derivatives typically employs a standard suite of analytical techniques.[10][11][12] The following methodologies represent a general approach for such characterization.

Caption: General workflow for synthesis and characterization of a novel chemical entity.

3.1. Melting Point Determination

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Methodology: A small, powdered sample of the purified compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from the first appearance of liquid to the complete liquefaction of the solid is recorded. A narrow melting range (e.g., 170-172 °C) is indicative of high purity.[3][5]

3.2. Spectroscopic Analysis for Structural Elucidation The combination of NMR, IR, and Mass Spectrometry is used to confirm the molecular structure.[10][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

-

¹³C NMR: Identifies the different carbon environments within the molecular skeleton.

-

¹⁹F NMR: Crucial for this specific compound to confirm the presence and chemical environment of the trifluoromethyl (CF₃) group.

-

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. Expected characteristic peaks would include C=O (from the carboxylic acid), C=N and C-O (from the oxazole ring), and C-F (from the trifluoromethyl group).

-

Mass Spectrometry (MS): Determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[13]

3.3. Purity Assessment

-

Elemental Analysis: Measures the percentage composition of elements (Carbon, Hydrogen, Nitrogen). The experimental values are compared against the calculated theoretical values for the molecular formula C₁₁H₆F₃NO₃ to assess purity.

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive technique used to separate, identify, and quantify each component in a mixture. A single, sharp peak in the chromatogram indicates a high degree of purity.

Logical Relationships in Physicochemical Analysis

The characterization of a chemical compound is a logical process where different analytical techniques provide complementary information to build a complete profile of the substance's identity, structure, and purity.

Caption: Logical relationship of data points comprising the physicochemical profile.

Solubility and Stability

-

Solubility (Predicted): While specific experimental solubility data is scarce, the predicted XlogP of 2.8 suggests the compound is moderately lipophilic and likely has low solubility in water and higher solubility in organic solvents like dichloromethane, ethyl acetate, and DMF.[7][9][13]

-

Storage and Stability: The compound is typically stored at 2-8°C.[4] It is classified as an irritant, and standard laboratory precautions should be taken when handling.[3]

This guide serves as a foundational resource for professionals working with this compound. The provided data and general experimental context are essential for planning further research, including formulation development, biological activity screening, and further chemical synthesis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 236736-23-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. 2-PHENYL-5-(TRIFLUOROMETHYL)-OXAZOLE-4-CARBOXYLICACID CAS#: 236736-23-5 [amp.chemicalbook.com]

- 5. 236736-23-5 Cas No. | 2-Phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 6. This compound [oakwoodchemical.com]

- 7. PubChemLite - 2-phenyl-5-(trifluoromethyl)-oxazole-4-carboxylic acid (C11H6F3NO3) [pubchemlite.lcsb.uni.lu]

- 8. 2-Phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 9. 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 11. ijcps.org [ijcps.org]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. 5-(TRIFLUOROMETHYL)-2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-OXAZOLE-4-CARBOXYLICACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to CAS Number 236736-23-5: 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 236736-23-5, identified as 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid. This molecule has garnered interest within the scientific community, particularly in the field of medicinal chemistry, as a key structural motif in the development of potent inhibitors for diacylglycerol acyltransferase-1 (DGAT-1). Inhibition of DGAT-1 is a promising therapeutic strategy for the management of obesity and type 2 diabetes. This document collates available data on its chemical and physical properties, provides a plausible synthetic strategy based on established methodologies, outlines its role in the context of DGAT-1 inhibition, and lists current suppliers. All quantitative data are presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a fluorinated heterocyclic compound. Its core structure consists of a central oxazole ring substituted with a phenyl group at the 2-position, a trifluoromethyl group at the 5-position, and a carboxylic acid functional group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 236736-23-5 | Multiple Suppliers |

| Molecular Formula | C₁₁H₆F₃NO₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 257.17 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 170-172 °C | --INVALID-LINK-- |

| Predicted XlogP | 2.8 | PubChemLite |

| SMILES | C1=CC=C(C=C1)C2=NC(=C(O2)C(F)(F)F)C(=O)O | PubChemLite |

| InChI | InChI=1S/C11H6F3NO3/c12-11(13,14)8-7(10(16)17)15-9(18-8)6-4-2-1-3-5-6/h1-5H,(H,16,17) | PubChemLite |

| InChIKey | PYCFLCQAJFEELT-UHFFFAOYSA-N | PubChemLite |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to the protons of the phenyl group (typically in the range of δ 7.4-8.2 ppm) and a broad singlet for the carboxylic acid proton (typically δ > 10 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the oxazole ring, the trifluoromethyl group (showing coupling with fluorine), and the carbonyl carbon of the carboxylic acid (typically in the range of δ 160-180 ppm). |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹), C=N and C=C stretching of the oxazole and phenyl rings, and strong C-F stretching bands for the trifluoromethyl group.[1] |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (257.17). |

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, based on established methods for the synthesis of substituted oxazoles, a plausible synthetic route can be proposed. A common approach involves the condensation and cyclization of an α-haloketone with an amide, or the reaction of an α-acylamino ketone with a dehydrating agent (Robinson-Gabriel synthesis).

A potential synthetic workflow is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.

Caption: A plausible synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

-

Ester Formation: A condensation reaction between ethyl 3,3,3-trifluoro-2-oxopropanoate and benzamide in the presence of a suitable dehydrating agent (e.g., phosphorus oxychloride or sulfuric acid) could yield the corresponding ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate.

-

Purification: The crude ester would be purified using standard techniques such as column chromatography.

-

Hydrolysis: The purified ester would then be subjected to hydrolysis, for example, by refluxing with an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH followed by acidic workup), to yield the final carboxylic acid product.

-

Final Purification: The resulting this compound would be purified by recrystallization or other suitable methods.

Characterization of the final product would involve techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activity and Signaling Pathways

The primary biological relevance of this compound lies in its use as a scaffold for the development of potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1).[2] DGAT-1 is a key enzyme in the metabolic pathway of triglyceride synthesis.

DGAT-1 Inhibition Signaling Pathway:

DGAT-1 catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[3] By inhibiting this enzyme, the production and storage of triglycerides in adipose tissue can be reduced. This mechanism is of significant therapeutic interest for conditions characterized by excess lipid accumulation, such as obesity and type 2 diabetes.[3][4] Inhibition of DGAT-1 has been shown to lead to decreased adiposity and improved insulin sensitivity in preclinical studies.[3][4]

Caption: The signaling pathway of DGAT-1 inhibition.

A key study published in the Journal of Medicinal Chemistry described a series of carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamides as potent and orally active DGAT-1 inhibitors. While the IC₅₀ values for this compound itself were not reported, a derivative, compound 29 in the study, exhibited a DGAT-1 enzyme inhibitory IC₅₀ of 57 nM and an EC₅₀ of 0.5 µM in a cellular triglyceride formation assay.[2] This highlights the potential of the core scaffold in designing effective DGAT-1 inhibitors.

Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes.

Table 3: Commercial Suppliers of CAS 236736-23-5

| Supplier | Product Number | Purity | Available Quantities |

| Matrix Scientific | 099342 | Not specified | Inquire |

| Apollo Scientific | PC2355 | 95% | 250mg |

| Oakwood Chemical | 009342 | Not specified | Inquire |

| Amerigo Scientific | Inquire | Not specified | Inquire |

| P&S Chemicals | Inquire | Not specified | Inquire |

Disclaimer: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Conclusion

This compound (CAS 236736-23-5) is a valuable chemical intermediate, particularly for the synthesis of DGAT-1 inhibitors. Its properties and the biological significance of its derivatives make it a compound of interest for researchers in the fields of metabolic diseases and medicinal chemistry. While detailed experimental protocols for its synthesis and comprehensive experimental spectral data are not widely published, this guide provides a foundational understanding of its characteristics, a plausible synthetic approach, its biological context, and sources for its procurement. Further research into the synthesis and biological evaluation of this specific compound and its close analogs is warranted to fully explore its therapeutic potential.

References

The Trifluoromethylated Oxazole Scaffold: A Technical Guide to Its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic potential of bioactive molecules. Among these, the trifluoromethylated oxazole motif has emerged as a particularly promising pharmacophore. The trifluoromethyl (-CF3) group, with its high electronegativity, metabolic stability, and lipophilicity, can dramatically improve a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] When combined with the versatile oxazole ring, a five-membered heterocycle known for its diverse biological activities, the resulting compounds exhibit a remarkable spectrum of therapeutic properties.[3][4] This technical guide provides an in-depth exploration of the biological activities of trifluoromethylated oxazole compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to inform and accelerate drug discovery and development efforts.

Anticancer Activity of Trifluoromethylated Oxazole Derivatives

Trifluoromethylated oxazole-containing compounds have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxicity against a variety of cancer cell lines. The introduction of the trifluoromethyl group often enhances the anticancer efficacy compared to non-fluorinated analogues.[5][6]

Quantitative Anticancer Activity Data

The anticancer activity of trifluoromethylated oxazole and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. Below is a summary of reported IC50 values for representative compounds against various cancer cell lines.

| Compound ID | Structure/Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide | Panel of 60 human cancer cell lines | Submicromolar to micromolar range | [3] |

| 2g | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [7] |

| 5 | 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 3.09 | [7] |

| 14 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole* (non-trifluoromethylated analogue of 2g) | MCF-7 (Breast) | 19.72 | [7] |

| 16 | 1,3-Oxazole sulfonamide derivative | Leukemia cell lines | 0.0447 - 0.0488 | [2] |

*Note: Isoxazoles are structural isomers of oxazoles and their data is included to highlight the potential of the trifluoromethyl group in related heterocyclic systems.

Mechanisms of Anticancer Action

Trifluoromethylated oxazoles exert their anticancer effects through various mechanisms, primarily by targeting key cellular pathways involved in cancer cell proliferation, survival, and metastasis.

One of the prominent mechanisms is the inhibition of tubulin polymerization . Several oxazole-containing compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[8]

Another critical target is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway . STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Certain oxazole derivatives have been shown to inhibit STAT3, thereby impeding these cancer-promoting processes.[5][8]

Furthermore, trifluoromethylated oxazoles can modulate other signaling pathways crucial for tumor growth, such as those involving receptor tyrosine kinases (RTKs) like VEGFR-2 and c-Met .[9]

Caption: Anticancer Mechanisms of Trifluoromethylated Oxazoles.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic potential of chemical compounds by measuring the metabolic activity of cells.[9]

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Trifluoromethylated oxazole compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated oxazole compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).[9]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value.[9]

Caption: Workflow for MTT Cytotoxicity Assay.

Antimicrobial Activity of Trifluoromethylated Oxazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylated heterocyclic compounds, including oxazoles, have shown promise in this area.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Structure/Class | Microorganism | MIC (µg/mL) | Reference |

| 8a | 4-Trifluoromethyl bithiazole | Escherichia coli (with colistin) | 2 | [10] |

| 8j | 4-Trifluoromethyl bithiazole | Enterococcus faecalis | 8-16 | [10] |

| 8e | 4-Trifluoromethyl bithiazole | Streptococcus pyogenes | 4 | [10] |

| 8e | 4-Trifluoromethyl bithiazole | Staphylococcus aureus | 16 | [10] |

*Note: Bithiazoles are structurally related to oxazoles and their data suggests the potential antimicrobial activity of trifluoromethylated azoles.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11]

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Trifluoromethylated oxazole compounds (dissolved in DMSO)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Positive control (antibiotic, e.g., ampicillin)

-

Negative control (uninoculated medium)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the trifluoromethylated oxazole compounds in the growth medium directly in the 96-well plates.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (medium with bacteria and a standard antibiotic) and a negative control (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity of Trifluoromethylated Oxazole Derivatives

Chronic inflammation is a key driver of numerous diseases. Oxazole derivatives have been investigated for their anti-inflammatory properties, and the inclusion of a trifluoromethyl group can enhance this activity.[12][13]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of trifluoromethylated compounds is often evaluated in cellular or animal models, with IC50 values for the inhibition of inflammatory mediators or the percentage of edema inhibition being key metrics.

| Compound Class | Assay | IC50 (µM) | Reference |

| Trifluoromethyl-pyrazole-carboxamides | COX-1 Inhibition | 0.46 | [14] |

| Trifluoromethyl-pyrazole-carboxamides | COX-2 Inhibition | 2.65 | [14] |

| 1,2,3-Triazole derivatives of 7-Oxodehydroabietic acid* | NO Inhibition in BV2 cells | 8.00 - 14.72 | [15] |

*Note: These related trifluoromethylated heterocycles demonstrate the potential for anti-inflammatory activity in this class of compounds.

Mechanism of Anti-inflammatory Action

A key mechanism underlying the anti-inflammatory effects of oxazole derivatives is the inhibition of the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[9] This pathway is a central regulator of the inflammatory response.

Caption: Inhibition of the NF-κB Pathway by Trifluoromethylated Oxazoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[9]

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

Trifluoromethylated oxazole compounds

-

Positive control (e.g., Indomethacin)

-

Pletysmometer

Procedure:

-

Animal Dosing: Administer the test compounds and the positive control orally or intraperitoneally to different groups of rats. A control group receives the vehicle.

-

Edema Induction: After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.[9]

Synthesis of Trifluoromethylated Oxazoles

Several synthetic strategies have been developed to access trifluoromethylated oxazoles. One efficient method involves the cobalt(II) metalloradical-catalyzed cycloaddition of α-trifluoromethyl-α-diazoketones with nitriles. This approach is valued for its use of readily available starting materials and a cost-effective catalyst.[16]

Caption: General Synthesis Workflow for 4-CF3-Substituted Oxazoles.

Conclusion

Trifluoromethylated oxazole compounds represent a highly valuable and versatile scaffold in drug discovery. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation underscores their therapeutic potential. The strategic incorporation of the trifluoromethyl group often leads to enhanced potency and improved pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate further research and development of this promising class of compounds. As our understanding of the intricate roles of trifluoromethylated oxazoles in modulating key biological pathways continues to grow, so too will the opportunities for translating these findings into novel and effective therapies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnrjournal.com [pnrjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

role of the trifluoromethyl group in medicinal chemistry

Commencing Data Gathering

I'm currently focused on extensive Google searches to find in-depth information. I'm prioritizing the role of the trifluoromethyl group in medicinal chemistry. The goal is to understand its effects on metabolic stability, lipophilicity, and binding. These searches are the foundation for the analysis.

Deepening Data Exploration

I've expanded my search to include specific examples of drugs with the trifluoromethyl group, hunting for quantitative data related to their structure-activity, pharmacokinetic profiles, and binding affinities. I'm also digging into experimental protocols for synthesizing and evaluating these compounds. This quantitative data will be crucial for the upcoming analysis and I am making sure that I don't overlook a critical paper.

Discovering CF3 Group Effects

I'm now fully immersed in the fascinating world of the trifluoromethyl (CF3) group and its impact on drug design. My initial exploration has yielded a goldmine of data concerning its influence on metabolic stability, lipophilicity, and binding affinity, illuminating the potential of this functional group. I'm keen to synthesize this initial data into actionable hypotheses.

Compiling Quantitative Data

I'm hitting a snag. While my research unearthed rich qualitative insights into CF3 group effects, I'm struggling to compile the concrete quantitative data the user desires. I have some logP, pKa, IC50, and half-life values for some comparison compounds with and without CF3 substitutions, and I'm keen to synthesize them into comparative tables. I'm also still looking for detailed experimental protocols, and detailed information for the user's requested visualizations.

Unearthing Quantitative Data

I've uncovered a wealth of information about the CF3 group in medicinal chemistry, specifically its effects on metabolic stability, lipophilicity, and binding affinity, as well as several drug candidates where this group is key for activity. However, I'm finding that my access to precise quantitative figures is somewhat limited. While I can describe its impact qualitatively, I'm struggling to get my hands on the detailed logP, pKa, IC50, or half-life values needed for the comparative tables. I'm prioritizing the discovery of these figures, and I'm also focused on identifying detailed experimental protocols as well as specific information needed for the visual depictions requested, like signaling pathways.

Collecting Critical Protocols

I've assembled several protocols for microsomal stability assays, vital for showcasing the enhanced metabolic stability of the CF3 group. Moreover, I've started examining specific enzyme assays that may be suitable for more in-depth analyses. It's a key next step to ensure I can make a strong case.

Compiling Comparative Data

I've made headway in gathering crucial quantitative data. I've sourced IC50 values for COX-1/COX-2 inhibitors, and DPP-4 inhibitors. Moreover, I located androgen receptor binding affinities for Bicalutamide, though I still need a direct comparison to its non-CF3 analogue. While the mechanism of Fluoxetine is clear, the critical IC50 for serotonin reuptake is not yet available for a non-fluorinated analogue. Finally, I'm actively seeking logP and pKa data to enhance the table of compounds.

Advancing Data Acquisition

I've located several detailed protocols for microsomal stability assays, confirming the CF3 group's metabolic stability benefit. Moreover, I've gathered synthetic routes for trifluoromethyl introduction across various scaffolds, including critical reaction conditions and reagents. For quantitative data, I have Celecoxib, Sitagliptin, and Bicalutamide information. However, I still need a direct Bicalutamide comparison and Fluoxetine's IC50 with a non-fluorinated analogue, and more logP/pKa pairs. Visualizations are progressing with template diagrams in hand.

Collecting Insightful Data

I've been gathering a lot of info. Specifically, I have protocols on microsomal stability and ways to make trifluoromethyl groups. There's also data on how trifluoromethyl drugs compare to others. I'm focusing on the practical side now, aiming to find the best materials for the work ahead.

Compiling Key Findings

I've synthesized the collected data, including microsomal stability protocols and trifluoromethylation methods. I have direct comparisons for Celecoxib, Sitagliptin, and Bicalutamide, but for Fluoxetine, I'll leverage qualitative data on the CF3 group's impact. I can now create the requested diagrams and structure the whitepaper with tables and experimental protocols.

Refining the Whitepaper

I've assembled a comprehensive dataset, including microsomal stability assays and trifluoromethylation protocols. While I have direct comparisons for Celecoxib, Sitagliptin, and Bicalutamide, Fluoxetine data is qualitative. I'm ready to build the diagrams and structure the whitepaper with tables, protocols and general literature citations for the CF3 group's effect. The final whitepaper is now being written.

discovery of 2-phenyl-oxazole derivatives as enzyme inhibitors

Launching Literature Review

Expanding the Scope

I've broadened my search parameters to include not just IDO1, but also FAAH and MAGL as potential targets for 2-phenyl-oxazole derivatives. I'm actively pinpointing studies that provide detailed experimental protocols for synthesis and enzymatic assays. Quantitative data, like IC50 and Ki values, is also a priority for this stage of my analysis. The aim is a comprehensive guide.

Focusing on Enzyme Targets

I've begun to pinpoint the key enzymes that are inhibited by 2-phenyl-oxazole derivatives. The initial scan suggests a few promising candidates for deeper investigation. My immediate goal is to narrow down the list and start assembling data on the inhibitory mechanisms. From there, I'll synthesize what I learn into a technical guide.

Prioritizing SAR Data

I've decided to prioritize the SAR data gathering for the most promising enzyme targets: PDE4, FAAH, and COX-2. Understanding the specific structural features of 2-phenyl-oxazole derivatives that drive their inhibitory activity will be crucial for the guide. Data compilation is underway, focusing on IC50/Ki values and structural modifications' impact. I'm aiming to synthesize a comprehensive overview of the most impactful changes to the core structure.

Drafting the Whitepaper Outline

Refining the Whitepaper Structure

Structuring the Whitepaper Plan

I've formulated a detailed plan for the technical whitepaper, starting with a comprehensive literature review to define the initial scope. The structure will have an introduction, followed by enzyme-specific sections (FAAH, IDO1, PDE4), and an experimental section to describe synthesis and assays. I'll synthesize data into SAR tables and diagrams to show potency.

Expanding Whitepaper Scope

I'm expanding the whitepaper's scope to include detailed sections on FAAH, IDO1, and PDE4, as well as brief mentions of COX-2 and MAGL inhibitors. I'll include SAR data, data tables, and visualizations. I will use the available data to assemble the experimental section, focusing on synthesis and assays. The literature review is helping me finalize the structure and data.

Structuring the Technical Guide

I'm now implementing the whitepaper's structure: introduction, detailed sections on FAAH, IDO1, PDE4, and brief mentions of COX-2, MAGL, Tyrosinase, and cholinesterases, all based on my literature review. Data tables and diagrams will clearly show SAR. I'm prioritizing the FAAH section initially.

Structuring the Whitepaper Plan

I've formulated a detailed plan for the technical whitepaper, starting with a comprehensive literature review to define the initial scope. The structure will have an introduction, followed by enzyme-specific sections (FAAH, IDO1, PDE4), and an experimental section to describe synthesis and assays. I'll synthesize data into SAR tables and diagrams to show potency.

I've begun delving into the literature on FAAH, focusing on structure-activity relationships of 2-phenyl-oxazole derivatives as inhibitors. The initial findings point to exciting possibilities for OL-135 derivatives. For IDO1, although not 2-phenyl-oxazole based, general azole-heme interactions will be discussed. PDE4 SAR exploration will follow. I'm prioritizing the FAAH section, which is shaping up nicely.

Structuring the Technical Guide

I'm now implementing the whitepaper's structure: introduction, detailed sections on FAAH, IDO1, PDE4, and brief mentions of COX-2, MAGL, Tyrosinase, and cholinesterases, all based on my literature review. Data tables and diagrams will clearly show SAR. I'm prioritizing the FAAH section initially.

I've begun to synthesize experimental protocols, including the specific assay to assess the inhibition of FAAH. My focus has been on assembling literature data to construct a comprehensive background on the key enzyme functions and SAR data for relevant compounds. I will use the current literature to present a thorough overview.

potential therapeutic targets for oxazole-4-carboxylic acid derivatives

Launching Research Initiative

I'm currently initiating a comprehensive search for primary research and reviews centered on the therapeutic targets of oxazole-4-carboxylic acid derivatives. I'm focusing on keywords such as "oxazole-4-carboxylic acid derivatives therapeutic," and I expect to compile a robust initial collection of relevant literature. This will form the foundation for evaluating the potential of these compounds in therapeutic applications.

Detailing Therapeutic Potential

I'm now expanding my literature search to include specific biological activity and mechanism of action keywords, also specifying individual enzyme and receptor targets. I'm actively collecting quantitative data like IC50 and Ki values and seeking experimental protocols for key assays. This information will inform my organization of primary therapeutic targets and enable structured data comparison. I'm also planning Graphviz diagrams to visualize important pathways and workflows.

Defining Target Landscape

I've broadened my literature search to include terms like "biological activity," "mechanism of action," and specific enzyme/receptor targets related to oxazole-4-carboxylic acid derivatives. I'm actively gathering quantitative data—IC50, Ki, etc.—and searching for detailed assay protocols. This data will guide the identification of primary therapeutic targets and enable structured data comparison and graphing. My focus is on synthesizing data to create a technical guide.

Defining Therapeutic Potential

I've gained a good initial understanding of oxazole derivatives, recognizing their diverse biological activities. I've noted their potential in areas like antimicrobial and anticancer therapies, as well as their anti-inflammatory and antiviral properties. Mention of COX-2 and tyrosine as targets has prompted deeper exploration.

Targeting Specific Derivatives

I'm now zeroing in on oxazole-4-carboxylic acid derivatives, hoping to find the quantitative data and detailed procedures our expert needs. While the initial overview was helpful, it was too general. I've noted a lack of structured data, especially IC50/EC50 values, and need to find experimental protocols. Graphviz-based visualization of pathways and workflows is a key requirement I must consider moving forward.

Discovering Therapeutic Potential

I've been immersed in the literature, and it's yielding fascinating insights! The search results are really paying off, especially concerning oxazole derivatives. I've uncovered key data on the therapeutic promise of oxazole-4-carboxylic acid derivatives, with mentions of anticancer and antimicrobial activities. This seems really promising for my research.

Assessing Data Precision

I'm now diving deeper into the specifics, but I'm encountering a few roadblocks. While there's a good volume of data on oxazole derivatives, the focus isn't always on the 4-carboxylic acid subclass. The quantitative data is a bit patchy, needing more consolidation for direct comparisons. Crucially, the experimental details, especially for the biological assays, are elusive. This is something I will need to address.

Pinpointing Specifics & Pathways

I'm now focusing on extracting the precise data for oxazole-4-carboxylic acid derivatives, specifically their anticancer and antimicrobial activities. I've found some IC50 and MIC values, but they're not consistently presented. The search yielded a methyl 5-benzylsulfonyl derivative's GI50, TGI, and LC50 values. I've also uncovered an abstract mentioning a new derivative with weak activity and some information on PDE4 inhibitors. However, experimental protocols are still elusive, and I'm missing sufficient information on the signaling pathways to visualize them.

Discovering Quantitative Findings

I've made headway in my research, unearthing concrete quantitative data related to the anticancer and antimicrobial capabilities of specific oxazole-4-carboxylic acid derivatives. I've pinpointed key IC50 values for anticancer activity across a range of cell lines and MIC values for antimicrobial activity. This provides a strong foundation for the next phase.

Addressing Knowledge Gaps

My exploration has turned up considerable quantitative data. I've successfully collected IC50 and MIC values that illustrate the anticancer and antimicrobial effects of these derivatives. However, I'm now focusing on the absence of detailed experimental procedures and the lack of specific signaling pathway details. These gaps present a challenge in translating the findings to practical applications. My next step will be to address these omissions.

Refining Assay Protocols

I've uncovered significant quantitative data regarding anticancer and antimicrobial activities, including GI50, TGI, and LC50 values. I have good IC50 and MIC data for some derivatives and their inhibitory effects. While this is encouraging, I need to focus on experimental methods and pathway details. I'm missing concrete experimental procedures for the assays, such as step-by-step instructions. I'm also finding only general information on the signaling pathways modulated by these derivatives. The next phase will involve a deeper dive into finding these specific details to advance the work.

Acquiring Biological Data

I've made headway in obtaining solid data points: GI50, TGI, LC50, IC50, and MIC values for various oxazole derivatives are now in hand. Crucially, I've secured detailed protocols for biological assays, including the NCI-60 screen, which should accelerate my subsequent work.

Synthesizing Protocol Details

I've acquired quantitative data on oxazole derivatives' anticancer and antimicrobial properties, encompassing GI50, TGI, and MIC values, plus assay protocols like the NCI-60 screen. This foundation allows me to start the guide, though I need to adapt general protocols to these compounds. While signaling pathway data for PDE4, CDK2, and tubulin exists, I'll need to tailor it for oxazole derivatives.

Refining Assay Protocols

I've assembled a robust set of quantitative data including GI50, TGI, and MIC values for various oxazole-4-carboxylic acid derivatives. I also have general assay protocols like the NCI-60 screen, PDE4, CDK2, and tubulin inhibition assays, plus antimicrobial and antibiofilm assays. However, I need to adapt the existing general protocols to be specific to these compounds. The signalling pathway data I've gathered is somewhat generic, so I plan to synthesize this information into bespoke diagrams. This foundation enables me to proceed to the main task of guide creation.

The Strategic Integration of Trifluoromethylated Heterocycles in Modern Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of fluorine atoms into drug candidates, a strategy known as fluorination, has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound and often beneficial impact on a molecule's pharmacological profile. When appended to a heterocyclic scaffold, a common structural motif in pharmaceuticals, the resulting trifluoromethylated heterocycles often exhibit enhanced properties crucial for therapeutic success. This technical guide provides an in-depth exploration of the role of trifluoromethylated heterocycles in drug design, offering a comprehensive overview of their advantages, synthesis, and the signaling pathways they modulate.

The strategic introduction of a trifluoromethyl group can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2] The strong electron-withdrawing nature of the CF₃ group can influence the acidity or basicity of nearby functional groups, thereby modulating interactions with protein targets.[3] Furthermore, the exceptional stability of the carbon-fluorine bond renders the trifluoromethyl group resistant to metabolic degradation, often leading to an extended drug half-life and improved bioavailability.[4][5]

This guide will delve into the specific advantages conferred by trifluoromethylation through a comparative analysis of several FDA-approved drugs and their non-fluorinated or alternative analogs. We will examine celecoxib, fluoxetine, bicalutamide, and sitagliptin as case studies to illustrate the tangible benefits of this chemical modification. Detailed experimental protocols for the synthesis of these compounds and for the characterization of their biological activities are provided to serve as a practical resource for researchers in the field.

The Trifluoromethyl Group: A Game Changer in Drug Properties

The unique electronic properties of the trifluoromethyl group are central to its utility in drug design. Its high electronegativity and strong electron-withdrawing capabilities can significantly influence the physicochemical properties of a parent molecule.[2]

Impact on Physicochemical Properties

The introduction of a CF₃ group can modulate several key physicochemical parameters that are critical for a drug's "developability" and in vivo performance.

-

Lipophilicity: The effect of a trifluoromethyl group on lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is context-dependent. While often increasing lipophilicity, which can enhance membrane permeability, the strong inductive effect of the CF₃ group can also influence the acidity or basicity of nearby functional groups, thereby altering the overall lipophilicity at physiological pH.[6]

-

pKa: The electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby acidic or basic centers. This can have profound effects on a drug's solubility, absorption, and interaction with its target.

-

Metabolic Stability: One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This "metabolic blocking" can prevent the rapid breakdown of a drug, leading to a longer half-life and improved pharmacokinetic profile.[5]

Impact on Pharmacokinetic and Pharmacodynamic Properties

The changes in physicochemical properties induced by trifluoromethylation directly translate to alterations in a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

-

Pharmacokinetics: Enhanced metabolic stability often leads to a longer half-life (t½), reduced clearance (CL), and increased overall exposure (AUC). Improved lipophilicity can also enhance absorption and distribution.

-

Pharmacodynamics: The electronic and steric effects of the CF₃ group can fine-tune the binding affinity of a drug to its target receptor. This can lead to increased potency and selectivity, resulting in a more effective and safer therapeutic agent.[1]

Comparative Analysis of Trifluoromethylated Drugs and Their Analogs

To illustrate the tangible benefits of trifluoromethylation, this section presents a comparative analysis of four FDA-approved drugs containing trifluoromethylated heterocyclic moieties against their non-fluorinated or alternative analogs.

Celecoxib vs. SC-560

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. Its selectivity is attributed in part to the trifluoromethyl group on the pyrazole ring. SC-560 is a structurally similar compound that lacks the trifluoromethyl group and is a selective COX-1 inhibitor.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Celecoxib and SC-560

| Property | Celecoxib (with CF₃) | SC-560 (without CF₃) | Reference(s) |

| Physicochemical Properties | |||

| Molecular Weight ( g/mol ) | 381.37 | 344.82 | [7] |

| LogP | 3.5 | Not explicitly found | [8] |

| pKa | 11.1 (sulfonamide) | Not explicitly found | |

| Aqueous Solubility | 3–7 µg/mL | Not explicitly found | [8] |

| Pharmacokinetic Properties (in Rats) | |||

| Half-life (t½) | 5.4 ± 0.8 h (IV) | Not explicitly found | [5] |

| Clearance (CL) | 1.15 ± 0.46 L/h/kg (IV) | Not explicitly found | [5] |

| Pharmacodynamic Properties | |||

| COX-1 IC₅₀ | 7.7 µM | 9 nM | [5][9] |

| COX-2 IC₅₀ | 0.07 µM | 6.3 µM | [5][9] |

| COX-2/COX-1 Selectivity Ratio | ~110 | ~0.0014 | [5][9] |

Bicalutamide vs. Flutamide

Bicalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It is a structural analog of flutamide, another antiandrogen, but exhibits improved potency and a longer half-life.

Table 2: Comparative Physicochemical and Pharmacokinetic Properties of Bicalutamide and Flutamide

| Property | Bicalutamide (with CF₃) | Flutamide (with CF₃) | Reference(s) |

| Physicochemical Properties | |||

| Molecular Weight ( g/mol ) | 430.37 | 276.22 | [10] |

| LogP | 2.92 | Not explicitly found | [11] |

| pKa | 11.49 | Not explicitly found | [11] |

| Aqueous Solubility | 4.6 mg/L | Not explicitly found | [12] |

| Pharmacokinetic Properties | |||

| Half-life (t½) | 7-10 days (continuous) | 5-6 hours | [13][14] |

| Protein Binding | 96.1% (racemate) | Not explicitly found | [14] |

| Pharmacodynamic Properties | |||

| Androgen Receptor Affinity | Higher | Lower | [15] |

Sitagliptin vs. Des-trifluoromethyl Sitagliptin

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. The trifluoromethyl group on the triazolopiperazine ring is crucial for its high potency and selectivity.

Table 3: Comparative Physicochemical and Pharmacokinetic Properties of Sitagliptin and a Non-Trifluoromethylated Analog

| Property | Sitagliptin (with CF₃) | Des-trifluoromethyl Sitagliptin | Reference(s) |

| Physicochemical Properties | |||

| Molecular Weight ( g/mol ) | 407.31 | 339.33 | [11][16] |

| LogP | 0.7 | Not explicitly found | [16] |

| pKa | 7.7, 8.78 | Not explicitly found | [16] |

| Aqueous Solubility | Freely soluble (as phosphate salt) | Not explicitly found | [17] |

| Pharmacokinetic Properties (in Humans) | |||

| Half-life (t½) | 12.4 hours | Not explicitly found | |

| Cmax | 950 nM (100 mg dose) | Not explicitly found | |

| AUC | 8.52 µM·hr (100 mg dose) | Not explicitly found | |

| Pharmacodynamic Properties | |||

| DPP-4 IC₅₀ | 19 nM | Significantly less potent |

Signaling Pathways and Mechanisms of Action

Trifluoromethylated heterocyclic drugs exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating mechanisms of action and potential side effects.

Celecoxib and the AMPK Signaling Pathway

Beyond its well-known role as a COX-2 inhibitor, celecoxib has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway in a COX-2-independent manner.[9][18] This pathway is a key regulator of cellular energy homeostasis.

Caption: Celecoxib activates the AMPK signaling pathway, leading to the expression of protective genes.

Fluoxetine and the GSK-3β/β-Catenin Signaling Pathway

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), has been shown to modulate the Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin signaling pathway, which is implicated in neurogenesis.[19][20]

Caption: Fluoxetine modulates the GSK-3β/β-catenin pathway, promoting neurogenesis.

Bicalutamide and the Androgen Receptor Signaling Pathway

Bicalutamide functions as a competitive antagonist of the androgen receptor (AR), thereby inhibiting the signaling pathway that drives the growth of prostate cancer cells.[21]

Caption: Bicalutamide competitively inhibits the androgen receptor signaling pathway.

Sitagliptin and the DPP-4 Signaling Pathway

Sitagliptin inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones like GLP-1 and GIP. This leads to enhanced insulin secretion and improved glycemic control.[22][23]

Caption: Sitagliptin inhibits the DPP-4 enzyme, enhancing incretin-mediated glycemic control.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Synthesis of Trifluoromethylated Heterocycles

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.

-

Addition of Reagents: Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

-

Reaction: Heat the mixture under reflux for several hours.

-

Workup: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure celecoxib.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

-

Amide Formation: React 3-trifluoromethyl-4-cyanoaniline with methacryloyl chloride to form N-(3-trifluoromethyl-4-cyanophenyl)methacrylamide.

-

Epoxidation: Epoxidize the resulting amide using a suitable oxidizing agent (e.g., m-CPBA) to yield the corresponding epoxide.

-

Epoxide Opening: React the epoxide with 4-fluorothiophenol to open the epoxide ring and form the thioether intermediate.

-

Oxidation: Oxidize the thioether to the corresponding sulfone using an oxidizing agent like m-CPBA to yield bicalutamide.

The synthesis of sitagliptin often involves a multi-step process, with a key step being the asymmetric hydrogenation of a prochiral enamine intermediate to establish the desired stereochemistry.

-

Formation of the Enamine Intermediate: Synthesize the enamine precursor, 3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1][3][24]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one.

-

Asymmetric Hydrogenation: Perform an asymmetric hydrogenation of the enamine using a chiral rhodium catalyst (e.g., with a Josiphos ligand) under hydrogen pressure.

-

Purification and Salt Formation: Purify the resulting sitagliptin free base and convert it to the desired phosphate salt.

Determination of Physicochemical Properties

-

Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4).

-

Partitioning: Dissolve a known amount of the test compound in one of the phases. Mix the two phases in a flask and shake for a sufficient time to allow for equilibrium to be reached (typically several hours).

-

Phase Separation: Separate the two phases by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid or base while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by finding the pH at the half-equivalence point.

-

Equilibration: Add an excess amount of the solid compound to a known volume of aqueous buffer at a specific pH and temperature.

-

Agitation: Agitate the suspension for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Biological Assays

-

Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: Add the test compound to the incubation mixture and incubate at 37°C.

-

Time Points: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a cold organic solvent like acetonitrile).

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.

-

Cell Culture and Treatment: Culture appropriate cells (e.g., endothelial cells) and treat them with celecoxib or a vehicle control for a specified time.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK, followed by incubation with appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Assay Setup: In a microplate, combine the DPP-4 enzyme, a fluorogenic or chromogenic substrate (e.g., Gly-Pro-AMC), and various concentrations of the test inhibitor (e.g., sitagliptin) in a suitable assay buffer.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

-

Detection: Monitor the increase in fluorescence or absorbance over time, which corresponds to the enzymatic cleavage of the substrate.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value by plotting the percent inhibition versus the inhibitor concentration.

Conclusion

The incorporation of trifluoromethylated heterocycles represents a powerful and well-established strategy in modern drug design. The unique properties of the trifluoromethyl group can be leveraged to overcome common challenges in drug development, such as poor metabolic stability and insufficient binding affinity. As demonstrated by the successful examples of celecoxib, fluoxetine, bicalutamide, and sitagliptin, the strategic placement of a CF₃ group within a heterocyclic framework can lead to the development of highly effective and safe therapeutic agents. This technical guide provides a foundational understanding of the principles and practical applications of this important class of molecules, serving as a valuable resource for researchers dedicated to the discovery and development of novel pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]

- 14. Comparison of bicalutamide with other antiandrogens - Wikipedia [en.wikipedia.org]

- 15. The Androgen Hormone-Induced Increase in Androgen Receptor Protein Expression Is Caused by the Autoinduction of the Androgen Receptor Translational Activity [mdpi.com]

- 16. Sitagliptin [drugfuture.com]

- 17. Androgen Receptor Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 18. mdpi.com [mdpi.com]

- 19. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lifetechindia.com [lifetechindia.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Oxazole Scaffold: A Cornerstone in Bioactive Molecule Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole motif, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to engage with a wide array of biological targets through various non-covalent interactions, making it a cornerstone in the development of novel therapeutic agents.[1][3] This technical guide provides a comprehensive exploration of the oxazole scaffold in bioactive molecules, detailing its diverse pharmacological activities, mechanisms of action, key synthetic strategies, and relevant experimental protocols.

Diverse Biological Activities of Oxazole Derivatives

The versatility of the oxazole ring has led to the discovery of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][4] Many oxazole-containing compounds have been investigated, with some advancing to clinical use.[4][5]

Anticancer Activity

Oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a wide range of human cancer cell lines.[6][7] Their mechanisms of action are varied and often target critical pathways involved in cancer cell proliferation, survival, and metastasis.[6][8]

Mechanisms of Anticancer Action:

-

Tubulin Polymerization Inhibition: A significant number of oxazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics.[6] They bind to the colchicine-binding site on β-tubulin, which prevents its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[6]

-

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition: STAT3 is a transcription factor that is often constitutively activated in many cancers, promoting tumor cell proliferation, survival, and angiogenesis.[6][9] Certain oxazole derivatives have been shown to inhibit STAT3 signaling.[7][10]

-